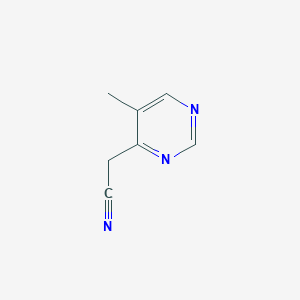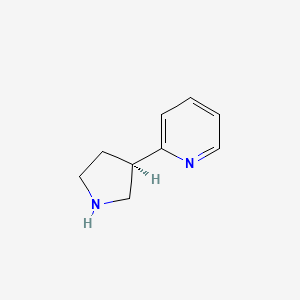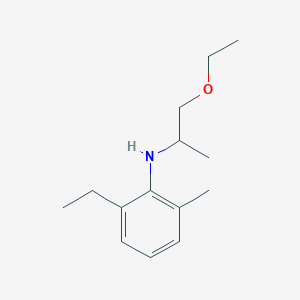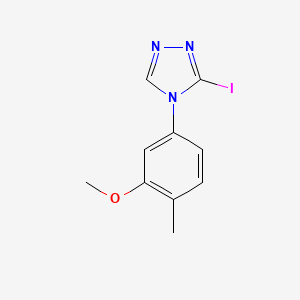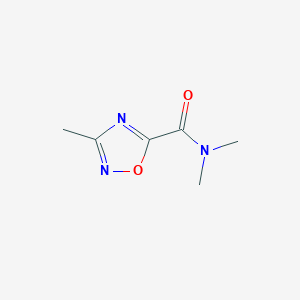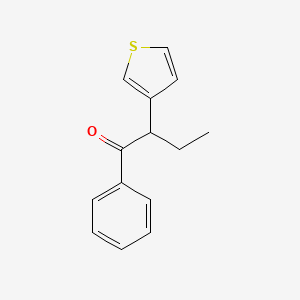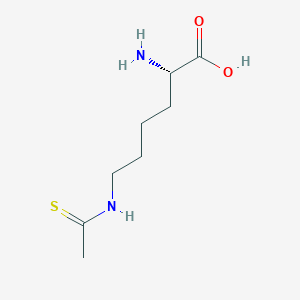
(2S)-2-azanyl-6-(ethanethioylamino)hexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N6-Ethanethioyl-L-lysine is a derivative of the amino acid lysine, characterized by the presence of an ethanethioyl group attached to the nitrogen atom at the sixth position of the lysine molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N6-Ethanethioyl-L-lysine typically involves the selective modification of lysine. One common method is the reaction of lysine with ethanethioyl chloride under controlled conditions to ensure the selective attachment of the ethanethioyl group to the nitrogen atom at the sixth position. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of N6-Ethanethioyl-L-lysine may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required standards for research and industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
N6-Ethanethioyl-L-lysine can undergo various chemical reactions, including:
Oxidation: The ethanethioyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the ethanethioyl group, reverting it back to lysine.
Substitution: The ethanethioyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiol-containing compounds.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Lysine.
Substitution: Various substituted lysine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N6-Ethanethioyl-L-lysine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in protein modification and its effects on protein function.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of N6-Ethanethioyl-L-lysine involves its incorporation into proteins, where it can modify the structure and function of the protein. The ethanethioyl group can interact with other amino acids and molecules within the protein, potentially altering its activity and stability. This modification can affect various molecular pathways, including those involved in signal transduction and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N6-Acetyl-L-lysine: Another lysine derivative with an acetyl group instead of an ethanethioyl group.
N6-Methyl-L-lysine: A lysine derivative with a methyl group attached to the nitrogen atom at the sixth position.
Uniqueness
N6-Ethanethioyl-L-lysine is unique due to the presence of the ethanethioyl group, which imparts distinct chemical properties compared to other lysine derivatives. This uniqueness makes it valuable for specific applications where the ethanethioyl group can provide advantages in terms of reactivity and interaction with other molecules.
Eigenschaften
Molekularformel |
C8H16N2O2S |
|---|---|
Molekulargewicht |
204.29 g/mol |
IUPAC-Name |
(2S)-2-amino-6-(ethanethioylamino)hexanoic acid |
InChI |
InChI=1S/C8H16N2O2S/c1-6(13)10-5-3-2-4-7(9)8(11)12/h7H,2-5,9H2,1H3,(H,10,13)(H,11,12)/t7-/m0/s1 |
InChI-Schlüssel |
SLVMGVMSUOULGW-ZETCQYMHSA-N |
Isomerische SMILES |
CC(=S)NCCCC[C@@H](C(=O)O)N |
Kanonische SMILES |
CC(=S)NCCCCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



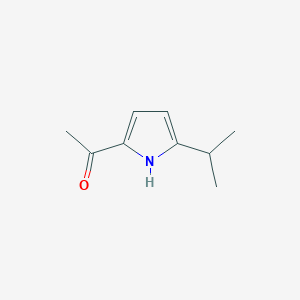

![6-Oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyrazine-3-carbonitrile](/img/structure/B13119521.png)
